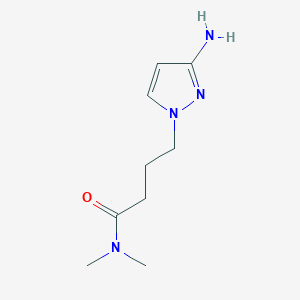
1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one, or 4-Fluoro-3-aminopiperidine (FAP), is a novel fluorinated small molecule that has recently become a subject of interest in the scientific community. FAP has a variety of applications, from synthetic chemistry to drug discovery, and its unique structure and properties have made it a promising research material. In
Scientific Research Applications
Neuroprotective Agents
Research has identified compounds with structural similarities to 1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one, demonstrating potential as neuroprotective agents. For instance, a study synthesized and characterized derivatives screened for binding affinity at GluN2B-containing N-methyl-D-aspartate receptors. Notably, one compound exhibited significant binding affinity and antagonistic effects on NMDA-mediated excitatory post-synaptic currents, suggesting neuroprotective applications (Gitto et al., 2014).
Fluorination in Drug Discovery
Another study explored the synthesis, properties, and reactivity of phenylsulfur trifluorides, highlighting the importance of fluorinated compounds in drug discovery. The research underscores the unique effects of fluorine atoms when incorporated into molecules, demonstrating the compound's superior utility as a deoxofluorinating agent compared to existing reagents (Umemoto et al., 2010).
Sigma Ligands and Anxiolytic Activity
In medicinal chemistry, the synthesis of 4-phenylpiperidines and related compounds has shown high affinity for sigma 1 and sigma 2 binding sites, with some exhibiting anxiolytic activity. This demonstrates the potential for developing selective sigma 2 ligands with therapeutic applications (Perregaard et al., 1995).
Antimicrobial Activity
The development of novel Schiff bases using related chemical structures has shown promising antimicrobial activity. These findings contribute to the search for new antimicrobial agents, indicating the chemical's utility in this field (Puthran et al., 2019).
Antiarrhythmic Drugs
Further research into piperid-4-ylethane derivatives has identified compounds with antiarrhythmic activity, one of which, niferidyl hydrochloride, has proceeded to clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).
properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYOVVKBXJXIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)




![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)

![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)

